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molecular formula C14H14ClN3OS B8669972 2-(5-(7-chlorothieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)propan-2-ol

2-(5-(7-chlorothieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)propan-2-ol

Cat. No. B8669972
M. Wt: 307.8 g/mol
InChI Key: BMGKGEPXXGBJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06492383B1

Procedure details

In a 50 mL round-bottomed flask 7 mL of tetrahydrofuran and n-butyllithium (0.88 mL, 2.5M in hexane) were cooled to −40° C. A suspension of 7-chloro-2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridine (500 mg, 2.00 mmol) in 9 mL of tetrahydrofuran was added dropwise to the solution and stirred for 40 minutes. Acetone (0.79 mL, 3.00 mmol) was added to the anion and the reaction mixture was allowed to warm to room temperature overnight. The mixture was diluted with water and extracted with chloroform (3×50 mL). The combined extracts were dried over NaSO4, filtered, and concentrated. Chromatography on 50 g of silica gel with 5% methanol:methylene chloride afforded 191 mg (31%) of 2-[5-(7-chloro-thieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl]-propan-2-ol. 1H NMR (400 MHz, CDCl3) δ8.58 (d, 1H), 7.51 (s, 1H), 7.28 (d, 1H), 7.24 (s, 1H), 4.02 (s, 3H), 1.77 (s, 6H). LC-MS: 308.1, 310.1 (MH+); HPLC RT: 4.18 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.88 mL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Cl:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]2[CH:13]=[C:14]([C:16]3[N:17]([CH3:21])[CH:18]=[N:19][CH:20]=3)[S:15][C:8]=12.[CH3:22][C:23]([CH3:25])=[O:24]>O1CCCC1.O>[Cl:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]2[CH:13]=[C:14]([C:16]3[N:17]([CH3:21])[C:18]([C:23]([OH:24])([CH3:25])[CH3:22])=[N:19][CH:20]=3)[S:15][C:8]=12

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C=2N(C=NC2)C
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.79 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C2=CN=C(N2C)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 191 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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